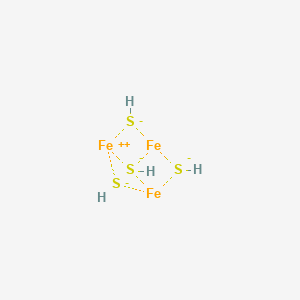
Iron;iron(2+);sulfanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tri-mu-sulfido-mu3-sulfido-triiron(0) is a tri-mu-sulfido-mu3-sulfido-triiron.
科学研究应用
Industrial Applications
- Pigments :
- Steel Production :
- Wastewater Treatment :
- Catalysis :
Biomedical Applications
- Antibacterial Activity :
- Biosensing :
Case Study 1: Wastewater Treatment Efficacy
A study evaluated the effectiveness of iron(II) sulfide in removing heavy metals from industrial wastewater. The results indicated a significant reduction in metal concentrations when treated with iron(II) sulfide compared to untreated samples.
| Metal Type | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |
|---|---|---|---|
| Lead | 150 | 10 | 93.33 |
| Cadmium | 50 | 2 | 96 |
| Chromium | 100 | 5 | 95 |
Case Study 2: Antibacterial Properties
In vitro tests demonstrated that iron(II) sulfide exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration was determined to be lower than that of conventional antibiotics.
| Bacteria | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 0.3 |
属性
分子式 |
Fe3H4S4-2 |
|---|---|
分子量 |
299.8 g/mol |
IUPAC 名称 |
iron;iron(2+);sulfanide |
InChI |
InChI=1S/3Fe.4H2S/h;;;4*1H2/q;;+2;;;;/p-4 |
InChI 键 |
YXXKXRWWNBEVMU-UHFFFAOYSA-J |
SMILES |
[SH-].[SH-].[SH-].[SH-].[Fe].[Fe].[Fe+2] |
规范 SMILES |
[SH-].[SH-].[SH-].[SH-].[Fe].[Fe].[Fe+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















